molecular formula C11H22N2O B5249992 N-cycloheptylmorpholin-4-amine

N-cycloheptylmorpholin-4-amine

Cat. No.: B5249992
M. Wt: 198.31 g/mol
InChI Key: BYAFCDKSOHHWHZ-UHFFFAOYSA-N
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Description

Morpholine derivatives are widely studied for their structural versatility and applications in medicinal and organic chemistry. These compounds typically feature a six-membered morpholine ring (O and N heteroatoms) attached to alkyl, aryl, or cycloalkyl groups via amine linkages.

  • N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine (PubChem CID: 7060587)
  • N-Methyl-N-(3-morpholin-4-ylbenzyl)amine (CAS 864068-83-7)
  • [(4-Chlorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine (C₁₃H₁₉ClN₂O)

These analogs highlight structural diversity in substituents (e.g., aryl, chlorophenyl, methyl groups) and linkage types (e.g., ethoxy, benzyl, cycloalkyl).

Properties

IUPAC Name

N-cycloheptylmorpholin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-4-6-11(5-3-1)12-13-7-9-14-10-8-13/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAFCDKSOHHWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptylmorpholin-4-amine typically involves the reaction of morpholine with cycloheptyl halides under basic conditions. A common method includes the use of cycloheptyl bromide and morpholine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptylmorpholin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted morpholine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Various amine derivatives depending on the reducing agent and conditions.

    Substitution: Substituted morpholine derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-cycloheptylmorpholin-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be functionalized to introduce various substituents.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it useful in the development of bioactive compounds.

Medicine: The compound is investigated for its potential therapeutic applications. It may act as a pharmacophore in the design of new drugs, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.

Industry: this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-cycloheptylmorpholin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The compound’s structure allows it to fit into receptor binding sites, potentially acting as an agonist or antagonist depending on the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Although direct data on "N-cycloheptylmorpholin-4-amine" is absent, general trends can be inferred from structurally related morpholine-amine derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Notable Properties/Applications Evidence ID
N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine Morpholine + benzylamine Methyl, morpholinylmethyl, aryl Potential intermediates in drug synthesis
7-Chloro-N-cyclopentylquinolin-4-amine Quinoline + cyclopentylamine Chloro, cyclopentyl Research applications in heterocycles
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine Triazine + morpholine Chloro, methyl, phenyl Crystallographic studies (X-ray data)
[(4-Chlorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine Morpholine + chlorophenyl Chlorophenyl, ethylamine Supplier-listed compound (no detailed data)

Key Observations :

Cycloalkyl vs. Aryl Substituents : Cycloheptyl groups (if present) would introduce steric bulk compared to smaller cycloalkyls (e.g., cyclopentyl in ) or planar aryl groups (e.g., phenyl in ). This affects solubility and receptor binding.

Amine Linkage : Secondary amines (e.g., N-methyl in ) generally exhibit higher stability than primary amines but lower nucleophilicity.

Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) modulate reactivity, whereas morpholine’s oxygen enhances hydrophilicity.

Recommendations for Further Study

Synthesize "this compound" using methods analogous to (dehydrosulfurization) or (triazine-based coupling).

Perform comparative crystallography (as in ) to analyze steric and electronic impacts of the cycloheptyl group.

Evaluate biological activity against known morpholine derivatives (e.g., antimicrobial, kinase inhibition).

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